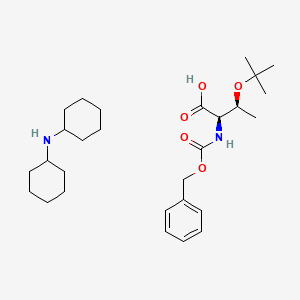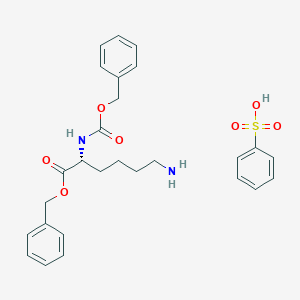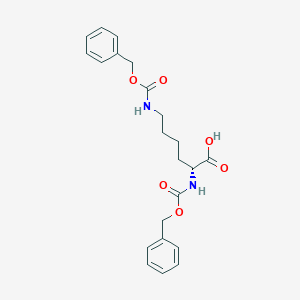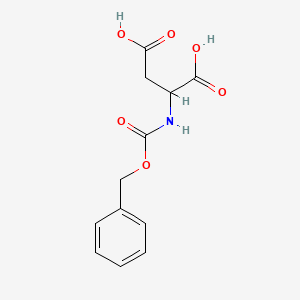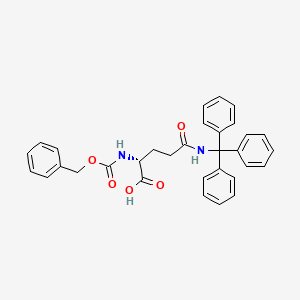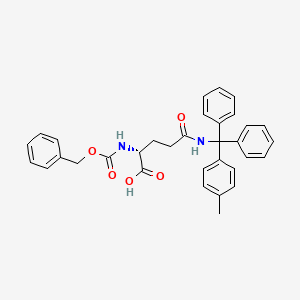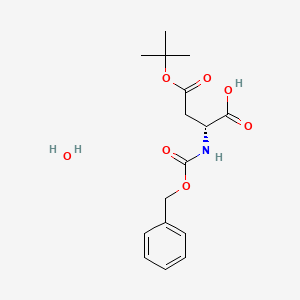
(R)-3-(4-羟基苯基)-2-(甲基氨基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid, more commonly known as R-3-HPMA, is an organic compound that has been studied extensively in recent years due to its wide range of applications in scientific research and laboratory experiments. R-3-HPMA is a derivative of the amino acid phenylalanine and is a chiral molecule, meaning it exists in two forms, the “R” and “S” forms, that are mirror images of one another. R-3-HPMA has been used in a variety of scientific disciplines, including biochemistry, pharmacology, and neuroscience.
科学研究应用
Tyrosinase Inhibition
Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that is highly prevalent in plants and animals . It plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone . Methyl-D-tyrosine can act as a tyrosinase inhibitor, which is useful in the food and cosmetics industries .
Skin-Whitening Products
The overproduction of melanin can create aesthetic problems along with serious disorders linked to hyperpigmented spots or patches on skin . Methyl-D-tyrosine, as a tyrosinase inhibitor, can be used in skin-whitening products to reduce melanogenesis activity and alleviate hyperpigmentation .
Protection Against Pigmentation and Dermatological Disorders
Synthetic tyrosinase inhibitors with elevated efficacy and fewer side effects are needed in the pharmaceutical and cosmetic industries owing to their protective effect against pigmentation and dermatological disorders . Methyl-D-tyrosine can serve as a potential candidate for this purpose .
Intermediate in Synthesis
Methyl-D-tyrosine can be used as an intermediate in the synthesis of other compounds. For instance, it is used in the synthesis of oxybutynin chloride, an inhibitor of proliferation and suppressor of gene expression in bladder smooth muscle cells .
Development of Organic Semiconductors and Photovoltaic Organic Products
Tyrosinase protein has been used to produce tailor-made melanin and other polyphenolic materials to develop organic semiconductors and photovoltaic organic products . Methyl-D-tyrosine, as a tyrosinase inhibitor, can potentially influence the production of these materials .
Production of Bioengineered Biocatalysts for Industry
The ability to control the activity of tyrosinase through inhibitors like Methyl-D-tyrosine opens up possibilities for the production of bioengineered biocatalysts for industrial applications .
作用机制
Target of Action
Methyl-D-tyrosine, also known as metyrosine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that includes dopamine, norepinephrine, and epinephrine .
Mode of Action
Metyrosine acts as an inhibitor of tyrosine 3-monooxygenase . This enzyme catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), which is a critical step in catecholamine biosynthesis . By inhibiting this enzyme, metyrosine effectively reduces the production of catecholamines .
属性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLCFOOGCNDST-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid | |
Q & A
Q1: What makes Methyl-D-tyrosine valuable in designing peptide antagonists?
A: The incorporation of Methyl-D-tyrosine into peptide sequences can significantly influence their pharmacological properties. Researchers have demonstrated its utility in developing luliberin (luteinizing hormone-releasing hormone) antagonists []. This suggests that the specific stereochemistry and structural features of Methyl-D-tyrosine contribute to enhanced binding affinity and selectivity for target receptors.
Q2: Can you provide an example of how Methyl-D-tyrosine is incorporated into a biologically active peptide?
A: Absolutely. One example is the synthesis of [1-phenylacetyl, 2-O-methyl-D-tyrosine, 6-arginine, 8-arginine, 9-lysinamide]vasopressin (PhAcALVP). This peptide incorporates Methyl-D-tyrosine at the second position and acts as a high-affinity, selective antagonist for the V1a vasopressin receptor [].
Q3: Are there any imaging applications for peptides containing Methyl-D-tyrosine?
A: Yes, researchers have explored the potential of Methyl-D-tyrosine-containing peptides for imaging. For example, PhAcALVP was modified to create bifunctional ligands by attaching fluorescent molecules or biotin to the peptide sequence. This enabled the visualization and study of V1a receptor distribution on cell surfaces using microscopy techniques [].
Q4: Has Methyl-D-tyrosine been investigated for use in Positron Emission Tomography (PET)?
A: While not explicitly mentioned in the provided research, a closely related compound, 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT), has been evaluated as a potential amino acid tracer for PET []. This highlights the potential of Methyl-D-tyrosine derivatives as tools for studying biological processes in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





